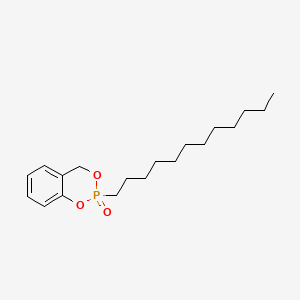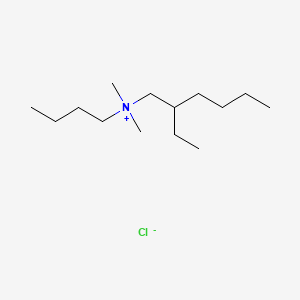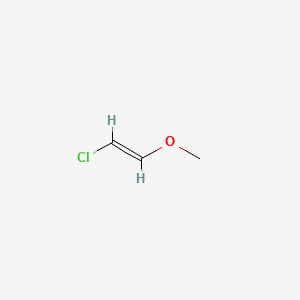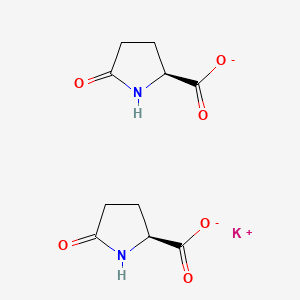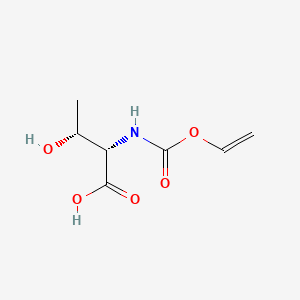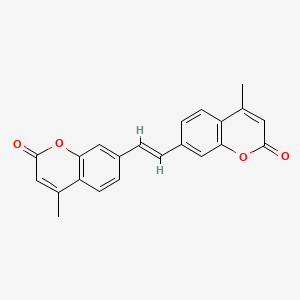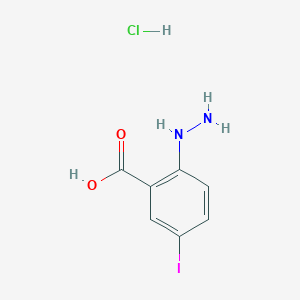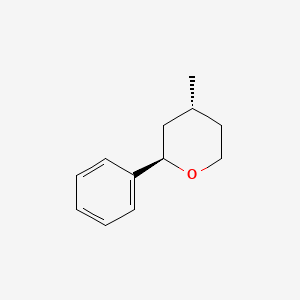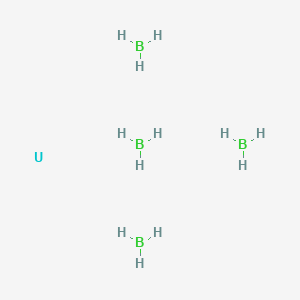
Uranium, tetrakis(tetrahydroborato(1-))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranium, tetrakis(tetrahydroborato(1-))- is a chemical compound with the formula B₄H₁₆U. It is a coordination complex where uranium is bonded to four tetrahydroborate (BH₄) ligands. This compound is of interest due to its unique bonding and reactivity properties, making it a subject of study in inorganic chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Uranium, tetrakis(tetrahydroborato(1-))- can be synthesized by reacting uranium tetrachloride (UCl₄) with sodium tetrahydroborate (NaBH₄) in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: While there is no large-scale industrial production method specifically for uranium, tetrakis(tetrahydroborato(1-))-, the synthesis methods used in laboratory settings can be scaled up with appropriate safety measures. The key is to maintain an inert atmosphere and control the reaction temperature to ensure the stability of the compound .
Types of Reactions:
Oxidation: Uranium, tetrakis(tetrahydroborato(1-))- can undergo oxidation reactions where the uranium center is oxidized, often leading to the formation of uranium oxides.
Reduction: The compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.
Substitution: Ligand substitution reactions can occur, where the tetrahydroborate ligands are replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Halides or phosphines in an inert atmosphere.
Major Products:
Oxidation: Uranium oxides.
Reduction: Reduced uranium complexes.
Substitution: Uranium complexes with new ligands.
Aplicaciones Científicas De Investigación
Uranium, tetrakis(tetrahydroborato(1-))- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other uranium complexes and as a reagent in various inorganic reactions.
Materials Science: The compound’s unique bonding properties make it a subject of study for developing new materials with specific electronic and structural characteristics.
Nuclear Science:
Mecanismo De Acción
The mechanism by which uranium, tetrakis(tetrahydroborato(1-))- exerts its effects involves the interaction of the uranium center with various ligands and substrates. The tetrahydroborate ligands can donate electron density to the uranium, stabilizing it in different oxidation states. This electron donation facilitates various chemical reactions, including oxidation, reduction, and substitution .
Comparación Con Compuestos Similares
Uranium tetrafluoride (UF₄): Another uranium compound with different ligands.
Uranium hexafluoride (UF₆): Known for its use in uranium enrichment processes.
Uranium dioxide (UO₂): Commonly used as nuclear fuel.
Uniqueness: Uranium, tetrakis(tetrahydroborato(1-))- is unique due to its tetrahydroborate ligands, which provide distinct reactivity and bonding properties compared to other uranium compounds. This makes it particularly useful in specific chemical reactions and materials science applications .
Propiedades
Número CAS |
12523-77-2 |
|---|---|
Fórmula molecular |
B4H12U |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
borane;uranium |
InChI |
InChI=1S/4BH3.U/h4*1H3; |
Clave InChI |
YOEQLHCYUNOJGX-UHFFFAOYSA-N |
SMILES canónico |
B.B.B.B.[U] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




